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molecular formula C8H5F3O2 B1593059 2-Hydroxy-4-(trifluoromethyl)benzaldehyde CAS No. 58914-34-4

2-Hydroxy-4-(trifluoromethyl)benzaldehyde

Cat. No. B1593059
M. Wt: 190.12 g/mol
InChI Key: YHYNJGHMBMXAFB-UHFFFAOYSA-N
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Patent
US06884821B1

Procedure details

5.0 g of 1-(methoxymethyl)-3-(trifluoromethyl)benzaldehyde was dissolved in 25 ml acetone, and 22 ml of 6 N hydrochloric acid was added. The mixture was reacted at room temperature for 3 hours, and water was added thereto, followed by extracting with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate and the solvent was evapaorated, to give 4.5 g of 2-hydroxy-4-(trifluoromethyl)benzaldehyde as a pale reddish orange oil.
Name
1-(methoxymethyl)-3-(trifluoromethyl)benzaldehyde
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC[C:4]1([CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH2:7]1)C=O.Cl.[OH2:17].C[C:19](C)=[O:20]>>[OH:17][C:4]1[CH:7]=[C:8]([C:12]([F:13])([F:14])[F:15])[CH:9]=[CH:10][C:11]=1[CH:19]=[O:20]

Inputs

Step One
Name
1-(methoxymethyl)-3-(trifluoromethyl)benzaldehyde
Quantity
5 g
Type
reactant
Smiles
COCC1(C=O)CC(=CC=C1)C(F)(F)F
Name
Quantity
25 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at room temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
by extracting with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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